2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring. The thiazole ring is a five-membered ring consisting of both sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid is the xanthine oxidase enzyme . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines . It catalyzes the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .
Mode of Action
The compound interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . The inhibition is achieved by blocking the catalytic active site of the enzyme, which prevents the substrate from binding . This interaction results in a decrease in the production of uric acid .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine metabolism pathway . This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. The inhibition of xanthine oxidase leads to a decrease in the production of uric acid, a byproduct of purine metabolism .
Result of Action
The inhibition of xanthine oxidase by this compound leads to a decrease in the production of uric acid . This can have therapeutic benefits in conditions such as gout, where there is an overproduction of uric acid .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole ring.
Substitution: The thiazole ring allows for various substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and solvents like methanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of an ethyl group.
2-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the ethyl group present in 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJXYOPYBANALA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550756 | |
Record name | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113366-46-4 | |
Record name | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper?
A1: The research investigates the use of 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid as a potential corrosion inhibitor. The researchers used a combination of electrochemical techniques and theoretical calculations to understand how effectively this compound could inhibit corrosion. []
Q2: What methods were used to study the corrosion inhibition properties of this compound?
A2: The research employed both experimental and computational approaches. Electrochemical techniques were likely used to assess the corrosion rate in the presence and absence of the compound. Additionally, theoretical calculations were probably employed to further understand the interactions between the compound and the metal surface at a molecular level. []
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